Quinoxalin-5-amine

Vue d'ensemble

Description

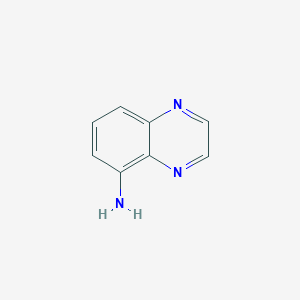

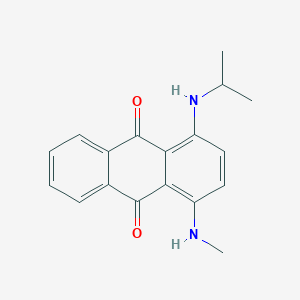

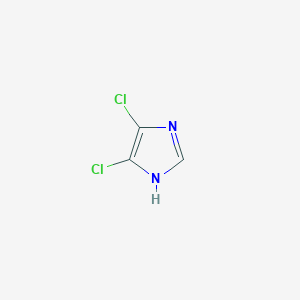

Quinoxalin-5-amine is a derivative of quinoxaline . It is also known by other synonyms such as 5-Quinoxalinamine . The molecular formula of Quinoxalin-5-amine is C8H7N3 .

Synthesis Analysis

Quinoxalin-5-amine can be synthesized through various methods . One method involves the reaction of 5-nitroquinoxaline with dilute hydrochloric acid and zinc powder. The reaction mixture is then adjusted to pH 12 with sodium hydroxide and filtered to yield a pale yellow solid .Molecular Structure Analysis

The molecular structure of Quinoxalin-5-amine consists of 8 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms . It has a total of 19 bonds, including 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .Chemical Reactions Analysis

Quinoxalin-5-amine can participate in various chemical reactions . For instance, it can undergo condensation reactions with o-phenylenediamines and 1,2-dicarbonyl compounds to form quinoxaline .Physical And Chemical Properties Analysis

Quinoxalin-5-amine has a molecular weight of 145.16 g/mol . It has a topological polar surface area of 51.8 Ų . The compound is a weak base and can form salts with acids .Applications De Recherche Scientifique

Anticancer and Antiproliferative Activity

Quinoxalin-5-amine derivatives have shown promising results in the fight against cancer. They exhibit anticancer properties by interfering with various cellular pathways that are crucial for tumor growth and proliferation. For instance, some derivatives have been found to inhibit tyrosine kinases, enzymes that are often overactive in cancer cells . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancerous cells.

Antimicrobial Activity

The antimicrobial properties of Quinoxalin-5-amine make it a valuable asset in the development of new antibiotics. It has been effective against a range of microorganisms, including bacteria and fungi. Its mechanism of action typically involves disrupting the DNA synthesis of the pathogens, thereby inhibiting their growth and survival .

Anticonvulsant Activity

Quinoxalin-5-amine derivatives have been explored for their potential use as anticonvulsants. They work by modulating neurotransmitter pathways in the brain, which can help in controlling seizures. The derivatives can bind to specific receptors in the central nervous system, altering the electrical activity that leads to convulsions .

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a major global health challenge, and Quinoxalin-5-amine compounds have shown activity against Mycobacterium tuberculosis, the bacteria responsible for TB. These compounds can inhibit the synthesis of mycolic acid, an essential component of the bacterial cell wall, leading to the bacteria’s death .

Anti-Malarial Activity

Quinoxalin-5-amine has been utilized in the development of anti-malarial drugs. It targets the plasmodium parasites responsible for malaria, often by interfering with their nucleic acid synthesis or disrupting their metabolic pathways. This can prevent the parasites from multiplying and causing the disease .

Anti-HIV Activity

In the search for effective treatments against HIV, Quinoxalin-5-amine derivatives have been identified as potential inhibitors of the virus. They can interfere with the replication process of HIV by targeting key enzymes like reverse transcriptase or integrase, which are crucial for the viral life cycle .

Mécanisme D'action

Target of Action

Quinoxalin-5-amine, a nitrogen-containing heterocyclic compound, has been found to have various targets, receptors, or microorganisms . .

Mode of Action

It’s known that quinoxaline derivatives can undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that Quinoxalin-5-amine may interact with its targets through similar mechanisms.

Biochemical Pathways

Quinoxaline derivatives have been reported to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities . This suggests that Quinoxalin-5-amine may affect multiple biochemical pathways.

Result of Action

One quinoxaline derivative, 5,5′-(6,7-dimethyl quinoxaline-2,3-diyl)bis(thiazol-2-amine), showed potency against bace-1 inhibitor with an ic50 value of 3 ± 007 µM and inhibition against carrageenan and formalin-induced rat paw edema showed 69 ± 045% (acute) and 55 ± 07% (chronic) respectively . This suggests that Quinoxalin-5-amine may have similar effects.

Action Environment

It’s known that the synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles , suggesting that the synthesis environment may play a role in the properties of the resulting compound.

Safety and Hazards

Quinoxalin-5-amine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended when handling this compound .

Orientations Futures

Quinoxaline and its derivatives, including Quinoxalin-5-amine, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have potential applications in medicinal chemistry, the design and development of bioactive molecules, and in the production of dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

Propriétés

IUPAC Name |

quinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAYZFAHJFPOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168002 | |

| Record name | Quinoxaline, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxalin-5-amine | |

CAS RN |

16566-20-4 | |

| Record name | 5-Quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16566-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016566204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

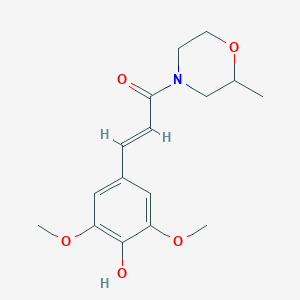

Q1: What are the key photophysical properties of the synthesized 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold that make it suitable for live cell imaging?

A1: The synthesized 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold (compound 4 in the paper) exhibits several favorable photophysical properties:

- Visible Emission: It emits light in the visible range (λem ∼ 517–540 nm) [], making it suitable for conventional fluorescence microscopy.

- Large Stokes Shift: It possesses a large Stokes shift (5005–6378 cm−1 in ethanol) [], minimizing self-quenching and improving signal-to-noise ratio in imaging.

- Live Cell Compatibility: The study demonstrated its ability to image live HepG2 cells at nanomolar concentrations [], suggesting low cytotoxicity and potential for biological applications.

Q2: What is unique about the synthetic route used to obtain the 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold?

A2: The synthesis involves a reaction between di-tert-butyl but-2-ynedioate and a quinoxaline molecule containing a dimethyl amine side tail. The researchers highlight that the mechanism proceeds through an sp3 C–N bond cleavage, a relatively uncommon occurrence in organic synthesis []. This unusual pathway contributes to the novelty of the synthetic route.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)